molecular formula C10H8OS B8724390 7-Methyl-1-benzothiophene-3-carbaldehyde

7-Methyl-1-benzothiophene-3-carbaldehyde

Cat. No.: B8724390
M. Wt: 176.24 g/mol
InChI Key: NZSJAILJJSSSQD-UHFFFAOYSA-N
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Description

7-Methyl-1-benzothiophene-3-carbaldehyde is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with a methyl group at position 7 and a formyl (-CHO) group at position 3. The benzothiophene scaffold is a planar aromatic system, and the strategic placement of substituents influences its electronic properties, reactivity, and applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

7-methyl-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C10H8OS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-6H,1H3

InChI Key

NZSJAILJJSSSQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: Benzothiophene: A planar aromatic system with a thiophene ring fused to benzene. The formyl group at position 3 is electronically activated by the methyl group at position 7, enhancing electrophilic substitution reactivity. Benzonorbornadiene: A strained bicyclic system. The 7-formyl group in this framework is sterically hindered, reducing its accessibility for nucleophilic reactions compared to benzothiophene derivatives . Benzodithiazine: Features a sulfur- and nitrogen-containing heterocycle with sulfonyl (-SO₂-) groups, which are strong electron-withdrawing groups (EWGs). This contrasts with the electron-donating methyl group in the target compound, significantly altering solubility and reactivity .

Substituent Effects: Methyl vs. Chloro: The methyl group in the target compound is electron-donating, activating the benzothiophene ring toward electrophilic substitution. In contrast, chloro substituents in benzodithiazine derivatives deactivate the ring, directing reactivity toward nucleophilic pathways . Formyl Group Reactivity: The aldehyde group in 7-methyl-1-benzothiophene-3-carbaldehyde is expected to participate in condensation reactions (e.g., Schiff base formation), similar to 7-formylbenzonorbornadienes. However, steric effects in the benzonorbornadiene system may slow such reactions compared to the less hindered benzothiophene analog .

Benzodithiazines require multi-step procedures involving chlorination and hydrazine functionalization, highlighting the variability in synthetic complexity among heterocycles .

Physicochemical and Functional Properties

  • Thermal Stability: Benzodithiazine derivatives exhibit high thermal stability (e.g., decomposition at 252–253°C) due to strong intermolecular interactions from sulfonyl and hydrazino groups. The target compound’s stability is likely lower, typical of benzothiophenes with alkyl/aldehyde substituents .
  • Solubility: The formyl group enhances polarity, improving solubility in polar solvents like DMSO or ethanol. In contrast, sulfonyl groups in benzodithiazines increase hydrophilicity but may reduce organic solvent compatibility .

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